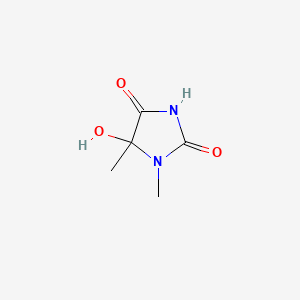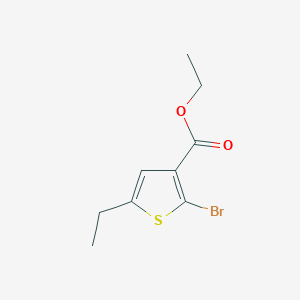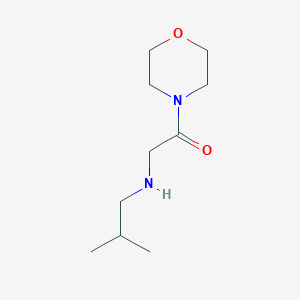
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole
概要
説明
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an indazole moiety, a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of these functional groups makes it a valuable candidate for various chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction.
Introduction of the Indazole Moiety: The indazole ring can be introduced through cyclization reactions involving hydrazines and ketones or aldehydes.
Coupling of the Piperidine and Indazole Rings: The final step involves coupling the piperidine and indazole rings through an ether linkage, typically using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: NaN3 in DMF, NaOMe in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as 1-isopropyl-4-piperidinol and 1-isopropyl-4-piperidone share the piperidine ring structure.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide share the indazole moiety.
Uniqueness
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is unique due to the combination of the piperidine and indazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
5-(1-propan-2-ylpiperidin-4-yl)oxy-1H-indazole |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-7-5-13(6-8-18)19-14-3-4-15-12(9-14)10-16-17-15/h3-4,9-11,13H,5-8H2,1-2H3,(H,16,17) |
InChIキー |
LYJDSIDFTHJKMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B8446816.png)

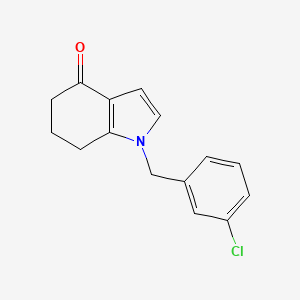
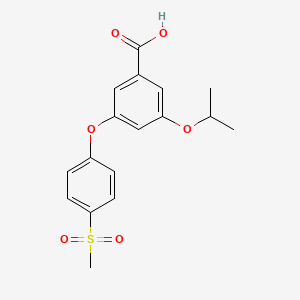

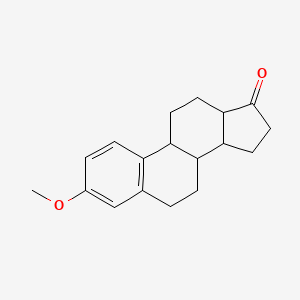

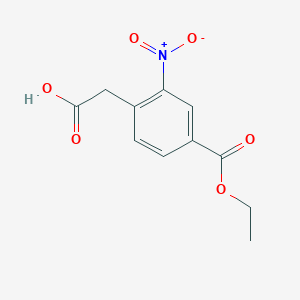
![6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester](/img/structure/B8446893.png)
![methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8446898.png)
